2-(4-Chlorophenyl)-3-phenylbut-2-enedinitrile
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Overview
Description
2-(4-Chlorophenyl)-3-phenylbut-2-enedinitrile is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a butenedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenylbut-2-enedinitrile typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-phenylbut-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-3-phenylbut-2-enedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenylbut-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but differs in the overall structure and properties.
4-(4-Chlorophenyl)-1,3-thiazole: Contains a chlorophenyl group and a thiazole ring, showing different biological activities.
Uniqueness
Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
61469-48-5 |
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Molecular Formula |
C16H9ClN2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-phenylbut-2-enedinitrile |
InChI |
InChI=1S/C16H9ClN2/c17-14-8-6-13(7-9-14)16(11-19)15(10-18)12-4-2-1-3-5-12/h1-9H |
InChI Key |
YFWUPKWNYSEDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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